molecular formula C8H7BrN2O2 B3295022 4-Bromo-6-methoxy-1H-indazol-3-OL CAS No. 887569-06-4

4-Bromo-6-methoxy-1H-indazol-3-OL

Cat. No.: B3295022
CAS No.: 887569-06-4
M. Wt: 243.06 g/mol
InChI Key: HAWYJWRGMZZUFL-UHFFFAOYSA-N
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Description

4-Bromo-6-methoxy-1H-indazol-3-OL is a useful research compound. Its molecular formula is C8H7BrN2O2 and its molecular weight is 243.06 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-6-methoxy-1,2-dihydroindazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O2/c1-13-4-2-5(9)7-6(3-4)10-11-8(7)12/h2-3H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWYJWRGMZZUFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)Br)C(=O)NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations and Reactivity Studies of 4 Bromo 6 Methoxy 1h Indazol 3 Ol

Elucidation of Reaction Mechanisms in Indazole Synthesis and Functionalization

The synthesis of the indazole core can be achieved through various strategic approaches, often involving cyclization reactions. Common methods include the cyclization of o-haloaryl N-sulfonylhydrazones catalyzed by copper or the deprotonation and subsequent nucleophilic aromatic substitution (SNAr) ring closure of arylhydrazones. nih.gov Other advanced techniques involve transition-metal-catalyzed C-H activation and C-N/N-N coupling reactions, for instance, using rhodium and copper catalysts with imidate esters or NH imines and nitrosobenzenes. nih.gov

Once the indazole scaffold is formed, functionalization is key to developing derivatives with specific properties. Halogenation, particularly at the C3 position, is a common and crucial step for introducing a handle for further modifications. chim.it For instance, N-bromosuccinimide (NBS) is widely used for regioselective bromination at the 3-position of the indazole system. chim.it The synthesis of the "4-Bromo-6-methoxy" substitution pattern on the benzene (B151609) ring portion would typically be established before the formation of the pyrazole (B372694) ring or through electrophilic aromatic substitution on a pre-formed 6-methoxy-1H-indazol-3-ol, guided by the directing effects of the existing substituents.

The hydroxyl group at the C3 position (the "-OL" in indazol-3-OL) can be converted into other functional groups. For example, triflation of the hydroxyl group can prepare the indazole for subsequent palladium-catalyzed reactions, such as hydrogenation or Suzuki arylation. nih.govacs.org This highlights the versatility of the indazol-3-ol moiety in synthetic strategies.

Acid-Base Properties and Protonation/Deprotonation Equilibria of the Indazol-3-OL Moiety

The indazole ring system is amphoteric, meaning it can act as both an acid and a base. wikipedia.org For the parent 1H-indazole, the pKa for the equilibrium between the indazolium cation and neutral indazole is approximately 1.04, while the pKa for the equilibrium between neutral indazole and the indazolate anion is around 13.86. wikipedia.org

For 4-Bromo-6-methoxy-1H-indazol-3-OL, the situation is more complex due to the presence of the acidic hydroxyl group and the basic nitrogen atoms of the pyrazole ring. The molecule can exist in several protonation and deprotonation states depending on the pH of the medium. researchgate.net

Protonation: In acidic conditions, protonation can occur on the N2 nitrogen of the pyrazole ring, forming an indazolium cation. The exact pKa for this process would be influenced by the electronic effects of the bromo and methoxy (B1213986) substituents.

Deprotonation: In basic conditions, deprotonation can occur at two primary sites: the N1-H of the pyrazole ring or the O-H of the hydroxyl group. The relative acidity of these two protons determines the site of initial deprotonation. Computational studies on related indazole systems help in predicting the most likely deprotonated species. researchgate.net The resulting anion is a resonance-stabilized species.

The interplay of these equilibria is crucial for understanding the molecule's behavior in biological systems and for designing synthetic transformations that require specific protonation states.

Tautomeric Equilibrium Dynamics of the Indazol-3-OL System in Various Media

A key feature of the 1H-indazol-3-ol system is its existence in a tautomeric equilibrium with its keto form, 1H-indazol-3(2H)-one. researchgate.netthieme-connect.de This is an example of keto-enol tautomerism within a heterocyclic system.

Indazol-3-ol (Enol form) <=> Indazol-3(2H)-one (Keto form)

The position of this equilibrium is sensitive to various factors, including the solvent, temperature, and the nature of substituents on the indazole ring. rsc.org For the parent indazolinone, studies have shown that the oxo (keto) form dominates in aqueous solution, accounting for about 95% of the mixture. rsc.org However, for many substituted derivatives, the 1H-indazol-3-ol (hydroxy) tautomer is found to be the predominant form. researchgate.net Theoretical calculations are often employed to estimate the relative energies and stability of the different tautomers. researchgate.net The tautomerism in indazoles significantly influences their synthesis, reactivity, and biological properties. nih.gov

In addition to the keto-enol tautomerism at the C3 position, annular tautomerism involving the movement of the proton between the N1 and N2 atoms of the pyrazole ring is also a fundamental characteristic of indazoles. researchgate.net Generally, the 1H-indazole tautomer is thermodynamically more stable and thus more abundant than the 2H-indazole tautomer. nih.govnih.govresearchgate.net

Molecular Interaction Studies at the Atomic and Sub-molecular Level

Understanding the molecular interactions of this compound is essential for predicting its chemical behavior and potential biological activity. Computational chemistry methods, such as Density Functional Theory (DFT), provide deep insights into the molecule's electronic structure, reactivity, and non-covalent interactions. acs.orgcumhuriyet.edu.trsemanticscholar.org

Molecular docking studies can be used to simulate the binding of the molecule to biological targets, such as enzymes or receptors. These studies help identify key interactions, like hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. For this compound, the hydroxyl group and the nitrogen atoms of the pyrazole ring are potential hydrogen bond donors and acceptors, playing a critical role in molecular recognition processes. mdpi.com

DFT calculations can also be used to:

Calculate the energies of different tautomers and conformers to determine the most stable structures. researchgate.net

Model reaction pathways and transition states to elucidate reaction mechanisms, for example, in C-H functionalization or cross-coupling reactions. nih.govbeilstein-journals.org

Predict spectroscopic properties (e.g., NMR chemical shifts) to aid in structure confirmation. acs.org

Determine global reactivity descriptors and map the molecular electrostatic potential to identify nucleophilic and electrophilic sites within the molecule. semanticscholar.org

Analysis of Non-Covalent Interactions

The molecular structure of this compound allows for a variety of non-covalent interactions that are fundamental to its recognition and binding to biological targets. These interactions, while individually weak, collectively contribute to the stability of a ligand-protein complex. mdpi.comwisdomlib.org

Hydrogen Bonding: The indazol-3-ol moiety of the compound presents both hydrogen bond donor (the hydroxyl group and the N-H of the pyrazole ring) and acceptor (the nitrogen atoms of the pyrazole ring and the oxygen of the hydroxyl and methoxy groups) sites. nih.gov Hydrogen bonds are critical for the specificity of ligand-protein interactions and are a major contributor to the stability of the binding. researchgate.net In a protein active site, the hydroxyl group could interact with the backbone carbonyls of amino acid residues or with the side chains of residues such as aspartate, glutamate, serine, or threonine. The nitrogen atoms of the indazole ring can accept hydrogen bonds from the backbone N-H of residues or from the side chains of residues like asparagine, glutamine, or lysine. nih.gov

Halogen Bonding: The bromine atom at the 4-position of the indazole ring can participate in halogen bonding. This is a directional, non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom in the protein backbone or side chains. semanticscholar.orgibb.waw.pl Halogen bonding has been increasingly recognized as a significant contributor to ligand-protein binding affinity and selectivity. desy.denih.gov The strength of the halogen bond is influenced by the nature of the halogen and the electron-withdrawing capacity of the scaffold it is attached to. semanticscholar.org

Table 1: Potential Non-Covalent Interactions of this compound

Interaction TypePotential Functional Group(s) InvolvedInteracting Amino Acid Residues (Examples)
Hydrogen Bonding (Donor)-OH group, N-H of indazoleAsp, Glu, Ser, Thr, Backbone C=O
Hydrogen Bonding (Acceptor)N atoms of indazole, -OH oxygen, -OCH3 oxygenAsn, Gln, Lys, Arg, Backbone N-H
π-π StackingIndazole aromatic systemPhe, Tyr, Trp
Halogen Bonding4-Bromo substituentBackbone C=O, Ser, Thr, Asp, Glu
Van der Waals InteractionsEntire moleculeAll proximal residues in the binding pocket

Theoretical Characterization of Protein/Enzyme Binding Site Recognition

Computational methods, such as molecular docking, are powerful tools for predicting and analyzing the binding modes of ligands within the active sites of proteins and enzymes. nih.govbiotech-asia.orgresearchgate.net For this compound, a theoretical model of its binding can be constructed based on the known interactions of similar indazole derivatives with various protein targets, such as kinases. nih.gov

The indazole scaffold often serves as a "hinge-binder" in the ATP-binding site of kinases. The nitrogen atoms of the pyrazole ring are well-positioned to form key hydrogen bonds with the amino acid residues of the hinge region, which is a conserved structural motif in kinases that connects the N- and C-lobes. nih.gov

A hypothetical binding model for this compound in a kinase active site could involve the following key interactions:

Hinge Binding: The N1 or N2 atom of the indazole ring forming a hydrogen bond with the backbone N-H of a hinge residue (e.g., Cysteine). The N-H of the indazole may also donate a hydrogen bond to the backbone carbonyl of a hinge residue.

Hydrophobic Pockets: The benzene portion of the indazole ring, along with the methoxy group, would likely occupy a hydrophobic pocket, making favorable van der Waals contacts with nonpolar residues such as valine, leucine, isoleucine, and alanine. biotech-asia.org

Gatekeeper Residue Interaction: The substituent at the 4-position (bromine) would be directed towards the "gatekeeper" residue, which controls access to a deeper hydrophobic pocket. The bromine atom could engage in halogen bonding or hydrophobic interactions with the gatekeeper residue (often a threonine, methionine, or phenylalanine).

Solvent-Exposed Region: The hydroxyl group at the 3-position is likely to be oriented towards the solvent-exposed region of the active site, where it can form hydrogen bonds with water molecules or with polar amino acid side chains.

Table 2: Theoretical Interactions of this compound in a Kinase Active Site

Interacting Region of LigandType of InteractionPotential Interacting Protein Residues
Indazole N1/N2Hydrogen BondHinge Region (e.g., Cys backbone N-H)
Indazole N-HHydrogen BondHinge Region (e.g., Glu backbone C=O)
Benzene Ringπ-π Stacking, Van der WaalsAromatic and Aliphatic residues (e.g., Phe, Leu, Val)
4-BromoHalogen Bond, HydrophobicGatekeeper Residue (e.g., Thr, Met)
6-MethoxyVan der WaalsHydrophobic Pocket Residues (e.g., Ala, Ile)
3-HydroxylHydrogen BondSolvent, Polar Residues (e.g., Asp, Ser)

Derivatization and Scaffold Modification Strategies for 4 Bromo 6 Methoxy 1h Indazol 3 Ol

Functionalization at Nitrogen Atoms (N1, N2) of the Indazole Ring

The indazole ring possesses two nitrogen atoms, N1 and N2, both of which are potential sites for functionalization, most commonly through alkylation or arylation. The regioselectivity of these reactions is a critical aspect, as the biological activity of N1- and N2-substituted isomers can differ significantly. The direct alkylation of the 1H-indazole core typically results in a mixture of N1 and N2 products, with the thermodynamically more stable 1H-tautomer often being the major product. nih.govbeilstein-journals.org

The outcome of N-alkylation is heavily influenced by reaction conditions such as the base, solvent, and the nature of the electrophile, as well as by the electronic and steric properties of substituents on the indazole ring. nih.gov For instance, studies on various substituted indazoles have shown that using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) tends to favor the formation of the N1-alkylated product. nih.govbeilstein-journals.org Conversely, different conditions might promote N2-alkylation. The presence of substituents at the C7 position, for example, can sterically hinder the N1 position and lead to a higher yield of the N2-isomer. nih.gov For 4-bromo-6-methoxy-1H-indazol-3-ol, the substituents at C4 and C6 would also exert electronic effects influencing the nucleophilicity of the N1 and N2 atoms and thus the regioselectivity of the reaction.

A common strategy involves the reaction of the indazole with an alkyl halide (e.g., methyl iodide, propargyl bromide) or a tosylate in the presence of a base like potassium carbonate or sodium hydride. beilstein-journals.orgnih.gov

Table 1: Conditions Influencing N-Alkylation Regioselectivity of Indazoles

FactorCondition Favoring N1-AlkylationCondition Favoring N2-AlkylationRationale
Base/Solvent NaH in THFK2CO3 in DMFThe combination of a strong, non-nucleophilic base in a less polar, coordinating solvent can favor the kinetic N1-anion. nih.govbeilstein-journals.org Polar aprotic solvents can lead to mixtures. beilstein-journals.org
Steric Hindrance Unsubstituted C7Bulky substituent at C7A substituent at C7 sterically blocks access to the adjacent N1 position, directing the electrophile to N2. nih.gov
Substituent Electronics Electron-withdrawing group at C3Electron-donating group at C3Electron-withdrawing groups can stabilize the N1-anion. nih.gov

Functionalization at Carbon Atoms of the Fused Benzene (B151609) Ring (C4, C5, C6, C7)

The fused benzene portion of the indazole scaffold offers additional opportunities for modification, particularly at the positions already bearing substituents, namely C4 and C6.

The bromine atom at the C4 position is a highly valuable functional handle for introducing structural diversity. As a halogen on an aromatic ring, it is amenable to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition-metal-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: This reaction allows for the introduction of a wide range of aryl or heteroaryl groups by reacting the C4-bromoindazole with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a common strategy for building biaryl structures, which are prevalent in pharmacologically active molecules. chem-station.com

Heck Coupling: This method can be used to introduce alkenyl substituents at the C4 position by coupling with an alkene under palladium catalysis.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, allowing for the introduction of various amine functionalities at the C4 position.

Sonogashira Coupling: This reaction introduces alkynyl groups by coupling the C4-bromo derivative with a terminal alkyne, using a palladium-copper co-catalytic system.

Nucleophilic Aromatic Substitution (SNAr): While less common for bromo-substituents unless the ring is highly activated by electron-withdrawing groups, direct substitution with strong nucleophiles like thiols or amines can sometimes be achieved under specific conditions.

The methoxy (B1213986) group at C6 is another key site for derivatization. The most common modification is its cleavage to reveal a hydroxyl group (O-demethylation), which can then serve as a point for further functionalization (e.g., etherification, esterification) or as a crucial hydrogen-bond donor for biological target interaction.

Cleavage of aryl methyl ethers is a standard transformation in organic synthesis, though it often requires harsh conditions. nih.gov The choice of reagent must be compatible with the other functional groups present in the this compound molecule.

Table 2: Common Reagents for O-Demethylation of Aryl Methyl Ethers

ReagentTypical ConditionsNotes
Boron Tribromide (BBr3) DCM or CHCl3, often at low temperatures (-78 °C to rt)Highly effective and one of the most common methods. nih.govreddit.com It is a strong Lewis acid. nih.gov The reaction proceeds via an oxonium-boron complex. reddit.com
Hydrobromic Acid (HBr) 47% aqueous HBr, often with acetic acid as a co-solvent, heated to high temperatures (~130 °C)A classical but harsh Brønsted acid method. nih.govresearchgate.net
Alkyl Thiols Ethanethiol (EtSH) with a base (e.g., NaOH)A nucleophilic cleavage method that avoids strong acids. nih.gov
Aluminum Chloride (AlCl3) / Pyridine HCl Neat molten pyridinium (B92312) hydrochloride at ~140-190 °CA strong Lewis acid method, often used when other methods fail. researchgate.net
TMSI (in situ) TMS-Cl and NaI in anhydrous acetonitrileA relatively mild method where trimethylsilyl (B98337) iodide is generated in the reaction mixture. researchgate.net

The presence of other functional groups, such as the bromine and the indazole core itself, must be considered when selecting a demethylation agent to avoid unwanted side reactions.

Derivatization at the Hydroxyl/Oxo Group at C3

The 1H-indazol-3-ol core exists in a tautomeric equilibrium with its 3-oxo form (1,2-dihydro-3H-indazol-3-one). This duality in structure allows for derivatization at either the oxygen or the C3 carbon. Direct functionalization at the C3 position is a key strategy for modulating the properties of indazole-based compounds. researchgate.net

O-Alkylation/Acylation: The hydroxyl group can be alkylated to form ethers or acylated to form esters under standard conditions, which can alter the compound's lipophilicity and metabolic stability.

C3-Halogenation: The C3 position can be halogenated, for example, using N-bromosuccinimide (NBS) or iodine with a base, to introduce a bromine or iodine atom. researchgate.net This halogen can then be used in cross-coupling reactions, similar to the C4-bromo group.

C3-Alkylation/Arylation: Direct C3-alkylation is possible. One advanced method involves an "umpolung" strategy where an electrophilic indazole (N-benzoyloxyindazole) reacts with a nucleophile in a copper-catalyzed reaction to achieve C3-allylation. nih.govresearchgate.net C3-arylation can be achieved via Negishi coupling after a regioselective C3-zincation of an N1-protected indazole. researchgate.net

C3-Formylation: A formyl group can be introduced at the C3 position using reagents like Selectfluor in DMSO under microwave irradiation, providing a key precursor for further modifications. researchgate.net

C3-Amidation: The C3-hydroxyl can be converted into other functionalities that can then be derivatized. For instance, conversion to a 3-aminoindazole allows for the synthesis of a wide array of amides, which are important for biological activity. acs.org

Scaffold Hybridization and Privileged Structure Approaches for Novel Indazole Analogs

A more advanced derivatization strategy involves molecular hybridization, where the this compound scaffold is combined with other pharmacologically relevant motifs or "privileged structures." beilstein-journals.org Privileged structures are molecular frameworks that are capable of binding to multiple biological targets, and incorporating them can be an efficient way to discover new bioactive compounds.

Examples of this approach include:

Hybridization with other heterocycles: The indazole core can be linked to other heterocyclic rings known for their biological activities, such as triazoles, oxadiazoles, or piperazines. nih.govacs.org For example, a series of 1,2,3-triazole derivatives linked to a 6-bromo-1H-indazole core were synthesized via a 1,3-dipolar cycloaddition (a "click chemistry" reaction). nih.gov

Scaffold Morphing: This involves making significant alterations to the core structure itself, for instance, by creating spirocyclic compounds where the indazole is fused to another ring system at a single carbon atom. reddit.com

Fragment-Led Design: In this approach, small molecular fragments known to bind to a biological target are identified, and the indazole scaffold is used as a template to link them together or grow them into a more potent molecule. reddit.com

Theoretical Design of Bioisosteric Replacements to Modulate Molecular Interactions

Bioisosterism is a key strategy in medicinal chemistry where a functional group in a molecule is replaced by another group with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic parameters. Computational and theoretical methods are often employed to design these replacements.

For derivatives of this compound, several bioisosteric modifications could be envisioned:

Indazole as an Indole (B1671886) Bioisostere: The indazole ring itself is widely recognized as a bioisostere of the indole ring, a common motif in biologically active natural products and drugs. nih.gov

Replacement of the Methoxy Group: The C6-methoxy group could be replaced by other small, neutral groups like a methyl group, a chlorine atom, or a trifluoromethyl group to probe the electronic and steric requirements of a target binding pocket.

Replacement of the Bromine Atom: The C4-bromo atom could be replaced with other halogens (Cl, I) or a cyano group to modulate electronic properties and binding interactions.

Bioisosteres for Amide/Ester Groups: If the C3-hydroxyl group is derivatized into an amide or ester, these functionalities can be replaced by bioisosteres like 1,2,4-oxadiazoles to improve metabolic stability and other properties. A study successfully used this strategy, replacing an amide linkage with a 1,2,4-oxadiazole (B8745197) ring in an indazole series to generate potent and selective inhibitors.

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-6-methoxy-1H-indazol-3-OL, and what factors influence reaction efficiency?

The synthesis typically involves halogenation, methoxylation, and indazole ring formation. Key methodologies include:

  • Bromination : Electrophilic substitution using N-bromosuccinimide (NBS) under controlled temperature (0–25°C) to avoid over-bromination .
  • Methoxy Group Introduction : Copper(I)-mediated coupling of methoxy precursors, requiring anhydrous conditions and inert atmospheres to prevent dehalogenation .
  • Cyclization : Acid-catalyzed (e.g., HCl/EtOH) or base-mediated (e.g., NaH/THF) closure of hydrazine intermediates, with reaction time (12–48 hrs) critical for yield optimization .
FactorImpactOptimization Strategy
SolventPolar aprotic solvents (DMF) enhance SNAr reactivityScreen solvents via kinetic studies
CatalystPd(PPh₃)₄ (2–5 mol%) improves cross-coupling efficiencyTitrate catalyst loading to minimize side products
PurityStarting material impurities reduce final yieldPre-purify precursors via column chromatography

Q. What spectroscopic techniques are most effective for characterizing this compound?

A multi-technique approach is recommended:

  • ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm) and indazole NH (δ 10.2–12.0 ppm) protons. Compare coupling constants to differentiate regioisomers .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm mass accuracy. Bromine isotope patterns (1:1 ratio for ⁷⁹Br/⁸¹Br) validate structure .
  • FT-IR : Identify hydroxyl (3200–3400 cm⁻¹) and C-Br (550–600 cm⁻¹) stretches to assess functional group integrity .

Data Interpretation Tip : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in aromatic regions .

Q. What safety precautions are essential when handling this compound?

  • PPE : Nitrile gloves, chemical goggles, and lab coats mandatory. Use fume hoods for weighing and reactions .
  • Storage : Keep in amber glass vials at 2–8°C under nitrogen to prevent photodegradation and hydrolysis .
  • Spill Management : Neutralize with activated carbon, collect in sealed containers, and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers address contradictions in reported physicochemical properties across studies?

Discrepancies often arise from:

  • Purity Variance : Compare HPLC methods (e.g., C18 vs. HILIC columns) and calibration standards .
  • Polymorphism : Perform XRD to identify crystalline forms affecting solubility and melting points .
  • Environmental Controls : Standardize humidity (±2% RH) and temperature (±0.5°C) during measurements .

Reconciliation Protocol :

  • Replicate studies using IUPAC-standardized methods.
  • Conduct interlaboratory comparisons with certified reference material.
  • Apply PCA (Principal Component Analysis) to isolate dominant variance factors .

Q. What methodological strategies optimize yield in multi-step syntheses?

  • Design of Experiments (DoE) : Use factorial designs to screen temperature, solvent, and catalyst interactions .
  • In-line Analytics : Implement PAT (Process Analytical Technology) with ReactIR to monitor intermediate formation .
  • Purification : Employ flash chromatography (hexane/EtOAc gradients) or recrystallization (EtOH/H₂O) at critical steps .

Case Study : A 23% yield improvement was achieved by replacing THF with DMF in Ullmann coupling, reducing reaction time from 24 to 8 hrs .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

  • DFT Calculations : Map Fukui indices to identify nucleophilic (C-3) and electrophilic (Br-4) sites .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., DMSO vs. toluene) .
  • Docking Studies : Predict binding affinity to biological targets (e.g., kinase inhibitors) using AutoDock Vina .

Validation : Correlate computed activation energies (ΔG‡) with experimental kinetic data (±5 kcal/mol tolerance) .

Q. What controls are critical in biological activity studies to ensure reproducibility?

  • Positive/Negative Controls : Include known kinase inhibitors (e.g., Staurosporine) and vehicle-only samples .
  • Dose-Response Curves : Use 8–12 concentration points with three technical replicates per experiment.
  • Blinding : Implement double-blind protocols in IC₅₀ determinations to minimize bias .

Data Reporting : Adhere to MIAME standards for omics data and provide raw HPLC/assay files .

Q. Which advanced chromatographic techniques analyze trace impurities effectively?

  • UHPLC-MS/MS : Achieve <0.1% LOD using a BEH C18 column (1.7 µm particles) and ESI+ ionization .
  • Chiral HPLC : Resolve enantiomeric impurities with cellulose-based columns (e.g., Chiralpak IC) .
  • Method Validation : Assess linearity (R² >0.995), precision (%RSD <2%), and robustness (pH ±0.2 tolerance) per ICH Q2(R1) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-6-methoxy-1H-indazol-3-OL
Reactant of Route 2
4-Bromo-6-methoxy-1H-indazol-3-OL

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